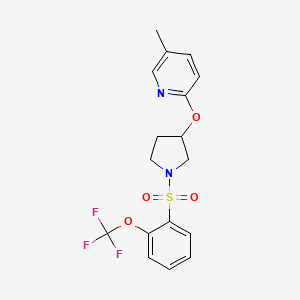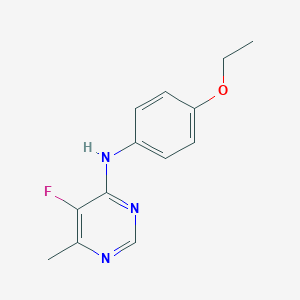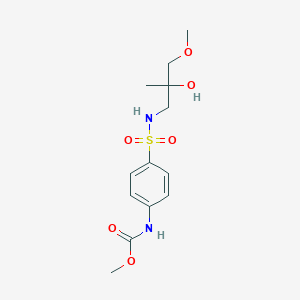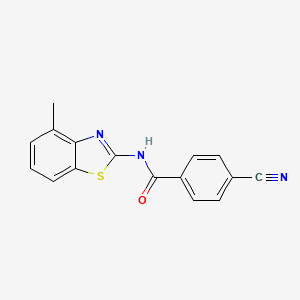
5-Methyl-2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C17H17F3N2O4S and its molecular weight is 402.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research into related compounds, such as those involving trifluoromethylphenyl groups, sulfonyl, and pyrrolidine rings, has demonstrated the versatility of these structures in the synthesis of functionalized pyrroles and pyrrolidines. For example, trifluoromethyl-substituted compounds have been selectively synthesized from trifluoromethyl-substituted 3-aza-1,5-enynes via a cyclization/sulfonyl group migration cascade, showcasing the potential for creating complex structures through innovative synthetic pathways (Zhao et al., 2016). Furthermore, the study of the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals the subtle interplay of structure and functionality, suggesting the potential for designing molecules with tailored properties (Sagar et al., 2017).
Catalysis and Reaction Mechanisms
Sulfonamides, including those derived from similar structures, have shown utility as terminators in cationic cyclisations, indicating their role in facilitating complex chemical transformations. This application is critical for the efficient formation of polycyclic systems, highlighting the importance of these compounds in synthetic organic chemistry (Haskins & Knight, 2002). Additionally, organocatalytic processes utilizing related sulfonamide structures have been developed, showing high efficiency and stereoselectivity, further underscoring the utility of these compounds in asymmetric synthesis and catalysis (Singh et al., 2013).
Material Science and Polymer Chemistry
Compounds containing pyridine and sulfone moieties, similar to the chemical structure of interest, have been synthesized and incorporated into fluorinated polyamides, demonstrating the role of these structures in developing advanced materials. These polymers exhibit high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various applications, including electronics (Liu et al., 2013).
Drug Delivery Systems
The encapsulation of lipophilic derivatives in water-soluble metalla-cages, utilizing pyrenyl derivatives, showcases an innovative approach to drug delivery. This method highlights the potential for using complex molecular architectures for targeted therapy, improving the solubility and efficacy of hydrophobic drugs (Mattsson et al., 2010).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds. The trifluoromethyl group is also a common feature in FDA-approved drugs , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The trifluoromethoxyphenyl group could enhance the compound’s pharmacological activities .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with a variety of biological pathways
Pharmacokinetics
The presence of the trifluoromethoxyphenyl group could potentially enhance the compound’s bioavailability .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
5-methyl-2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-12-6-7-16(21-10-12)25-13-8-9-22(11-13)27(23,24)15-5-3-2-4-14(15)26-17(18,19)20/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUUGNRABBMLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2765362.png)

![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2765366.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2765367.png)
![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)
![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)




![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)
![3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2765378.png)
![ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)
![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)
